molecular formula C16H24ClNO3S B12183246 [(4-Chloro-3-propoxyphenyl)sulfonyl](2-methylcyclohexyl)amine

[(4-Chloro-3-propoxyphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12183246
M. Wt: 345.9 g/mol
InChI Key: VGTKPBRFLSOZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-propoxyphenyl)sulfonylamine is a complex organic compound characterized by the presence of a sulfonyl group attached to a chlorinated phenyl ring and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-propoxyphenyl)sulfonylamine typically involves multiple steps. One common method includes the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with 2-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Chloro-3-propoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-propoxyphenyl)sulfonylamine
  • (4-Chloro-3-propoxyphenyl)sulfonyl

Uniqueness

(4-Chloro-3-propoxyphenyl)sulfonylamine is unique due to its specific structural features, such as the combination of a sulfonyl group with a chlorinated phenyl ring and a propoxy group

Properties

Molecular Formula

C16H24ClNO3S

Molecular Weight

345.9 g/mol

IUPAC Name

4-chloro-N-(2-methylcyclohexyl)-3-propoxybenzenesulfonamide

InChI

InChI=1S/C16H24ClNO3S/c1-3-10-21-16-11-13(8-9-14(16)17)22(19,20)18-15-7-5-4-6-12(15)2/h8-9,11-12,15,18H,3-7,10H2,1-2H3

InChI Key

VGTKPBRFLSOZJD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.